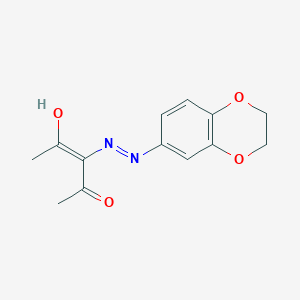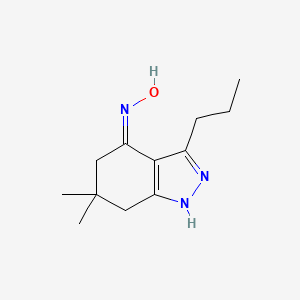![molecular formula C19H16N2O2 B3719314 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione](/img/structure/B3719314.png)
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione
説明
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione, commonly known as Meldrum's acid benzylidene hydrazone (MABH), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MABH is a derivative of Meldrum's acid, which is a cyclic diester that has been used as a precursor for the synthesis of many biologically active compounds. MABH has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione is not fully understood, but it is believed to be mediated through the modulation of various signaling pathways. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the upregulation of antioxidant enzymes. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been shown to reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to exhibit promising catalytic and magnetic properties, which make it a potential candidate for various applications in materials science.
実験室実験の利点と制限
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has several advantages for lab experiments, including its easy synthesis, low cost, and availability of starting materials. However, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has some limitations, including its low solubility in aqueous solutions, which can limit its application in biological studies. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione also has limited stability, which can affect its reproducibility in experiments.
将来の方向性
There are several future directions for the research on 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione. One potential direction is the development of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based metal complexes with improved catalytic and magnetic properties. Another direction is the investigation of the potential applications of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione in the field of nanotechnology. 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione-based nanoparticles could be developed for various applications, such as drug delivery and imaging. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione and its potential applications in the treatment of various diseases.
科学的研究の応用
3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
In addition to its medicinal properties, 3-[(benzylamino)methylene]-5-benzylidene-2,4-pyrrolidinedione has also been studied for its potential applications in the field of materials science. It has been used as a precursor for the synthesis of various metal complexes, which exhibit promising catalytic and magnetic properties.
特性
IUPAC Name |
(5E)-5-benzylidene-3-(benzyliminomethyl)-4-hydroxypyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-18-16(13-20-12-15-9-5-2-6-10-15)19(23)21-17(18)11-14-7-3-1-4-8-14/h1-11,13,22H,12H2,(H,21,23)/b17-11+,20-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOCWQPZUWWPDL-XEOCGUCXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC3=CC=CC=C3)NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=CC2=C(/C(=C\C3=CC=CC=C3)/NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719236.png)
![N~2~-(4-bromophenyl)-N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3719241.png)
![2-(1,3-benzothiazol-2-yl)-4-[N-(4-methyl-1-piperazinyl)ethanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3719249.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B3719255.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2,4-dihydroxy-6-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3719280.png)
![3-methyl-4,5-isoxazoledione 4-{[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3719287.png)
![N-(4-{[2-(1H-pyrrol-2-ylmethylene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3719292.png)
![2-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3719305.png)


![2-butyryl-5,5-dimethyl-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B3719329.png)
![methyl 3-butyryl-4-[(2-methoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719334.png)

![5,5-dimethyl-2-{[(2-phenylethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719340.png)